Carbantel hydrochloride

Description

Hydrochloride salts are commonly used in drug formulations to improve solubility, stability, and bioavailability. Many active pharmaceutical ingredients (APIs) are converted into their hydrochloride forms for enhanced pharmacokinetic properties. For example:

- Donepezil hydrochloride (): A reversible acetylcholinesterase inhibitor for Alzheimer’s disease, optimized for oral absorption and CNS penetration.

- Dicycloverine hydrochloride (): An antispasmodic agent formulated into gastro-retentive floating beads to prolong gastric residence time.

- Memantine hydrochloride (): An NMDA receptor antagonist for Alzheimer’s, with stability validated via spectrophotometric methods.

Despite the lack of data on Carbantel hydrochloride, these examples illustrate the critical role of hydrochloride salts in drug development.

Properties

CAS No. |

25082-83-1 |

|---|---|

Molecular Formula |

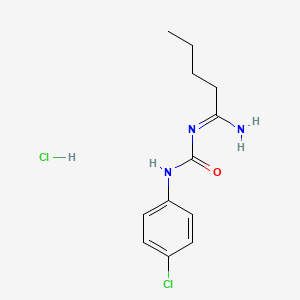

C12H17Cl2N3O |

Molecular Weight |

290.19 g/mol |

IUPAC Name |

(1Z)-1-(1-aminopentylidene)-3-(4-chlorophenyl)urea;hydrochloride |

InChI |

InChI=1S/C12H16ClN3O.ClH/c1-2-3-4-11(14)16-12(17)15-10-7-5-9(13)6-8-10;/h5-8H,2-4H2,1H3,(H3,14,15,16,17);1H |

InChI Key |

QVZNPPSDXAGRRO-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/N.Cl |

Canonical SMILES |

CCCCC(=NC(=O)NC1=CC=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates, including carbantel hydrochloride, typically involves the reaction of amines with carbonates or phosgene derivatives. One common method is the reaction of primary or secondary amines with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures (around 150°C). This method is considered environmentally friendly as it avoids the use of toxic phosgene .

Industrial Production Methods

Industrial production of carbamates often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems allows for the scalable production of carbamates with high selectivity and yield. The reaction conditions are optimized to ensure the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Carbantel hydrochloride undergoes various chemical reactions, including:

Oxidation: Carbamates can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert carbamates to amines.

Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Carbantel hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including its use as an acetylcholinesterase inhibitor.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of carbantel hydrochloride involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular pathways involved include the inhibition of acetylcholinesterase and subsequent modulation of neurotransmitter levels .

Comparison with Similar Compounds

Limitations in Addressing Carbantel Hydrochloride

None of the 20 evidence entries reference this compound. Key gaps include:

- Structural Data: No chemical structure, molecular weight, or functional groups are provided for this compound (cf. structures of raloxifene HCl in or tapentadol HCl in ).

- Pharmacological Profile : Absence of data on mechanism of action, target indications, or preclinical/clinical results.

General Comparison Framework for Hydrochlorides

Using evidence from analogous compounds, a hypothetical comparison might consider:

Table 1: Key Properties of Select Hydrochloride Salts

For this compound, similar parameters would need empirical validation.

Research and Development Considerations

- Synthesis : Hydrochlorides are typically synthesized via acid-base reactions (e.g., donepezil HCl in ). Process details (e.g., molar ratios, yield) must be reported per guidelines ().

- Stability : Hydrochlorides may degrade under heat or humidity, necessitating stability studies (e.g., raloxifene HCl in ).

- Regulatory Equivalence : Generic versions require structural and compositional equivalence to reference drugs ().

Q & A

Basic Question: What are the standard methodologies for synthesizing and characterizing Carbantel hydrochloride in laboratory settings?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions, depending on the target structure. For characterization, researchers should employ:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C NMR to identify functional groups and stereochemistry).

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% is standard for pharmacological studies).

- Mass Spectrometry (MS) for molecular weight validation.

- Thermogravimetric Analysis (TGA) to evaluate stability under thermal stress.

Experimental protocols must include detailed reaction conditions (solvent, temperature, catalysts) and validation against reference standards .

Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) across studies on this compound?

Answer:

Data discrepancies often arise from variability in experimental design. To address this:

- Replicate experiments under standardized conditions (e.g., cell line passage number, buffer pH, incubation time).

- Validate assay specificity using negative controls (e.g., enzyme inhibitors for kinase assays).

- Cross-reference literature to identify confounding factors (e.g., off-target effects in in vivo models).

- Apply meta-analysis tools (e.g., RevMan) to statistically harmonize results from disparate studies .

Basic Question: What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity (LOQ <1 ng/mL) for plasma/serum analysis.

- Ultraviolet-Visible (UV-Vis) Spectroscopy is suitable for in vitro dissolution studies (λmax ~260 nm, depending on solvent).

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference.

Include internal standards (e.g., deuterated analogs) to correct for recovery variations .

Advanced Question: How should researchers design in vivo models to evaluate this compound’s efficacy against resistant pathogens?

Answer:

- Model Selection : Use immunocompromised murine models (e.g., BALB/c mice) for systemic infection studies.

- Dosing Regimen : Optimize using pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio).

- Endpoint Criteria : Combine survival rates with bacterial load quantification (CFU counts from organ homogenates).

- Resistance Induction : Serial passage assays under sub-therapeutic doses to mimic clinical resistance trends .

Advanced Question: What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Answer:

- Target Deconvolution : Employ affinity chromatography coupled with MS to identify binding proteins.

- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict ligand-receptor interactions.

- Gene Knockout Models : CRISPR-Cas9-edited cell lines to confirm target dependency (e.g., folate pathway enzymes).

- Transcriptomic Profiling : RNA-seq to map downstream gene expression changes post-treatment .

Basic Question: What are the critical parameters for ensuring this compound’s stability in formulation development?

Answer:

- Excipient Compatibility : Screen for interactions using differential scanning calorimetry (DSC).

- pH Optimization : Maintain formulations between pH 4.5–6.5 to prevent hydrolysis.

- Storage Conditions : Lyophilized powders stored at -20°C retain >90% potency for 24 months.

- Accelerated Stability Testing : ICH Q1A guidelines (40°C/75% RH for 6 months) predict shelf life .

Advanced Question: How can researchers address ethical challenges in clinical trials involving this compound?

Answer:

- Protocol Approval : Submit to Institutional Review Boards (IRBs) with detailed risk-benefit analyses.

- Informed Consent : Disclose potential adverse effects (e.g., hepatotoxicity in preclinical models).

- Data Transparency : Register trials on ClinicalTrials.gov and adhere to CONSORT reporting standards.

- Post-Trial Access : Plan for continued patient monitoring post-study closure .

Advanced Question: What interdisciplinary approaches enhance this compound’s translational potential?

Answer:

- Cheminformatics : Use platforms like ChemAxon to predict ADMET properties.

- Nanotechnology : Develop liposomal formulations to improve bioavailability (e.g., PEGylated carriers).

- Collaborative Networks : Partner with microbiologists, pharmacologists, and computational biologists for multi-omics integration (e.g., metabolomic profiling of drug response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.